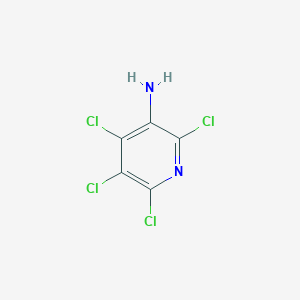

3-Amino-2,4,5,6-tetrachloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrachloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(8)11-5(9)3(1)10/h10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJKPRQUINCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346881 | |

| Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447433-84-3 | |

| Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 2,4,5,6 Tetrachloropyridine

Precursor-Based Synthesis Routes

Precursor-based synthesis provides foundational pathways to 3-Amino-2,4,5,6-tetrachloropyridine, utilizing readily available chlorinated pyridine (B92270) scaffolds.

Amination Reactions of Tetrachloropyridine Scaffolds

The direct amination of tetrachloropyridine isomers serves as a straightforward approach to introduce an amino group onto the pyridine ring. For instance, the reaction of 2,3,5,6-tetrachloropyridine (B1294921) with ammonia (B1221849) or other aminating agents can lead to the formation of aminotetrachloropyridine derivatives. The position of the incoming amino group is directed by the electronic properties of the starting tetrachloropyridine. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general principle of aminating polychlorinated pyridines is a recognized synthetic strategy. For example, amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia has been employed in the synthesis of diaminopyridines. orgsyn.org

Derivatization from Pentachloropyridine (B147404)

Pentachloropyridine is a versatile precursor for the synthesis of various substituted pyridines, including this compound. The greater number of chlorine atoms on the pentachloropyridine ring offers multiple sites for nucleophilic substitution. By carefully controlling reaction conditions, one chlorine atom can be selectively replaced by an amino group. For instance, the reaction of pentachloropyridine with nucleophiles like malononitrile (B47326) has been shown to result in the substitution of the chlorine atom at the 4-position, yielding 2-(perfluoropyridin-4-yl)malononitrile. nih.gov A similar regioselective nucleophilic substitution with an appropriate aminating agent could theoretically produce the target compound. One documented synthesis of 2,3,5,6-tetrachloropyridine involves the reaction of pentachloropyridine with metallic manganese powder in ethanol. chemicalbook.com

Regioselective Synthesis Approaches

Achieving the desired 3-amino substitution pattern on a tetrachloropyridine ring requires careful consideration of regioselectivity. The inherent electronic nature of the pyridine ring and the influence of the existing chlorine substituents dictate the position of nucleophilic attack. For example, in the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, the starting material is 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its ester, where the amination occurs specifically at the 4-position. google.com This highlights the directing effect of the existing substituents. A similar strategic selection of a starting tetrachloropyridine isomer with appropriate activating or directing groups is crucial for the regioselective synthesis of this compound.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, selectivity, and environmental friendliness of synthetic processes, advanced techniques are often employed.

Catalytic Hydrogenation for Selective Dehalogenation

Catalytic hydrogenation is a powerful tool for the selective removal of halogen atoms from polychlorinated aromatic compounds. While direct hydrogenation of a more highly chlorinated aminopyridine to yield this compound is a theoretical possibility, the primary application of catalytic hydrogenation in pyridine chemistry is often for the reduction of the pyridine ring itself to form piperidines. researchgate.netresearchgate.net For instance, various N-heterocycles, including pyridines, have been successfully hydrogenated using palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts. researchgate.netresearchgate.net The chemoselective hydrogenation of other functional groups in the presence of a pyridine ring can also be achieved by using catalyst poisons like pyridine itself to moderate the catalyst's activity. nih.gov The selective dehalogenation of a pentachloroaminopyridine would require careful catalyst selection and optimization of reaction conditions to prevent over-reduction.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various aminopyridine derivatives. nih.gov For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and anilines was significantly more efficient under microwave irradiation. rsc.org Similarly, the preparation of 5-aminopyrazol-4-yl ketones and various acetamide (B32628) derivatives has been effectively achieved using microwave assistance. mdpi.comnih.gov These examples suggest that a microwave-assisted protocol could be developed for the amination of a suitable tetrachloropyridine precursor to efficiently produce this compound.

Influence of Solvent Systems and Reagents on Reaction Outcomes

The selection of an appropriate solvent system and reagent is critical in directing the regioselectivity of the amination of pentachloropyridine. The inherent reactivity of the pentachloropyridine ring, with its electron-deficient nature, makes it susceptible to nucleophilic attack. However, the positions of substitution (2, 3, 4, and 5) are influenced by a combination of electronic and steric factors, which can be modulated by the reaction medium.

The polarity of the solvent plays a significant role in the rate and selectivity of the amination reaction. researchgate.net In the case of aminating halogeno-derivatives of pyridine, higher polarity solvents have been shown to accelerate substitution processes. researchgate.net For instance, the reaction of 2,4,6-tribromopyridine (B1317647) with ammonia in water, a highly polar solvent, proceeds at a different rate and may yield different product distributions compared to the same reaction in a less polar solvent like butanol. researchgate.net While specific data for this compound is not extensively detailed in readily available literature, general principles of nucleophilic aromatic substitution on polychlorinated pyridines suggest that polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed to facilitate these types of reactions. These solvents are effective at solvating the transition state and promoting the displacement of the chloride ion.

The nature of the aminating agent is also a crucial factor. While aqueous or anhydrous ammonia is the most direct source of the amino group, its reactivity and the pressure required for the reaction can be significant considerations. The use of different ammonia sources or the addition of catalysts can influence the reaction outcome.

A review of the reactions of pentachloropyridine highlights that various factors, including the nature of the nucleophile and the reaction conditions, significantly impact the regiochemistry of the substitution. researchgate.net This suggests that a systematic variation of solvents and reagents would be necessary to determine the optimal conditions for the synthesis of the desired 3-amino isomer.

Table 1: Effect of Solvents on the Amination of Polychlorinated Pyridines (Illustrative)

| Solvent System | Polarity | Expected Influence on Amination | Reference |

| Water | High | Accelerates substitution, may affect regioselectivity | researchgate.net |

| Butanol | Medium | Slower reaction rate compared to water | researchgate.net |

| Dimethylformamide (DMF) | High (Aprotic) | Good for dissolving reactants and facilitating SNAr reactions | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Similar to DMF, can enhance reaction rates | researchgate.net |

Optimization of Yield and Selectivity in this compound Synthesis

The optimization of yield and selectivity is a paramount concern in the industrial production of this compound. This involves a systematic study of various reaction parameters, including temperature, pressure, reaction time, and the molar ratio of reactants.

The reaction of pentachloropyridine with amines can lead to a mixture of isomers. researchgate.net Therefore, reaction engineering plays a vital role in maximizing the formation of the desired 3-amino product while minimizing the formation of other isomers such as the 2-amino and 4-amino tetrachloropyridines. The substitution pattern is often a delicate balance of kinetic and thermodynamic control.

Key parameters that require optimization include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and decomposition. Finding the optimal temperature is crucial for maximizing selectivity.

Pressure: When using ammonia as the aminating agent, the reaction is often carried out in an autoclave under pressure to maintain ammonia in the liquid phase and increase its concentration in the reaction mixture.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure a high conversion of the starting material. However, prolonged reaction times may lead to the formation of di- or tri-substituted products.

Molar Ratio of Reactants: The stoichiometry of pentachloropyridine to the aminating agent can influence the product distribution. An excess of the aminating agent is often used to drive the reaction to completion.

While specific optimization data for the synthesis of this compound is not available in the provided search results, the general strategies for optimizing similar nucleophilic aromatic substitution reactions on polychlorinated heterocycles would be applicable. This would involve conducting a series of experiments where each parameter is varied systematically to determine its effect on the yield and selectivity.

Table 2: Parameters for Optimization in the Synthesis of this compound (Hypothetical Data)

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Effect on Yield/Selectivity (Hypothetical) |

| Temperature (°C) | 150 - 250 | 200 | Increased temperature initially improves yield but decreases selectivity for the 3-isomer above 220°C. |

| Pressure (bar) | 10 - 50 | 30 | Higher pressure increases the rate of reaction but has a minor effect on selectivity within this range. |

| Reaction Time (h) | 2 - 12 | 8 | Yield increases up to 8 hours, after which the formation of di-substituted byproducts becomes significant. |

| Molar Ratio (Ammonia:PCP) | 5:1 - 20:1 | 15:1 | A higher excess of ammonia favors the mono-amination and improves the yield of the desired product. |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,4,5,6 Tetrachloropyridine

Nucleophilic Substitution Reactions

The reactivity of chlorinated pyridines in nucleophilic aromatic substitution (SNAr) is a subject of significant interest in organic synthesis. The positions of the chlorine atoms and the presence of other substituents on the pyridine (B92270) ring play a crucial role in determining the regioselectivity and rate of these reactions.

Regioselectivity of Amination on Chlorinated Pyridine Rings

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. youtube.com This deficiency is further enhanced by the presence of electron-withdrawing chlorine atoms. In nucleophilic aromatic substitution reactions of polychlorinated pyridines, the positions most susceptible to attack are the α- (2- and 6-) and γ- (4-) positions. This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. vaia.comquimicaorganica.org Attack at the β- (3- and 5-) positions does not allow for this stabilization, making substitution at these positions less favorable. vaia.com

For instance, the reaction of pentachloropyridine (B147404) with two equivalents of an arylboronic acid in a Suzuki-Miyaura coupling reaction results in the selective substitution of the chlorine atoms at the 2- and 6-positions to yield 2,6-diaryl-3,4,5-trichloropyridines. researchgate.net When only one equivalent of the arylboronic acid is used, the reaction selectively produces 2-aryl-3,4,5,6-tetrachloropyridine. researchgate.net This highlights the higher reactivity of the α-positions towards nucleophilic substitution.

In the case of 2,3,5,6-tetrachloropyridine (B1294921), site-selective arylation via the Suzuki-Miyaura reaction has been achieved, allowing for the synthesis of mono-, di-, tri-, and tetra-arylated pyridines by carefully controlling the reaction conditions. researchgate.net The reactivity of the chloro groups follows the order of α-position > β-position. researchgate.net

Reactivity of the Amino Group in 3-Amino-2,4,5,6-tetrachloropyridine

The amino group at the 3-position of this compound is a nucleophilic center. However, its reactivity can be influenced by the strongly electron-withdrawing nature of the tetrachlorinated pyridine ring. The amino group can participate in various reactions, including diazotization followed by substitution. For example, this compound can be a precursor for the synthesis of other substituted tetrachloropyridines.

The amino group can also influence the reactivity of the pyridine ring itself. While the amino group is an activating group for electrophilic aromatic substitution, its effect on nucleophilic aromatic substitution is more complex. It can potentially decrease the electrophilicity of the ring, but its ability to form hydrogen bonds or coordinate with reagents can also play a role in the reaction mechanism.

Staudinger Reaction and Related Transformations

The Staudinger reaction involves the reaction of an organic azide (B81097) with a phosphine (B1218219) or phosphite (B83602) to form an iminophosphorane. wikipedia.org A subsequent hydrolysis step, known as the Staudinger reduction, can then convert the iminophosphorane into a primary amine and a phosphine oxide. wikipedia.orgorganic-chemistry.org This reaction is a mild method for the reduction of azides to amines. organic-chemistry.org

While direct examples of the Staudinger reaction on this compound are not readily found in the provided search results, the principles of the reaction can be applied to related transformations. For instance, if the amino group of this compound were to be converted into an azide, it could then potentially undergo a Staudinger reaction. The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to give the iminophosphorane. wikipedia.orgorganic-chemistry.org

The Staudinger ligation is a related transformation of significant interest in chemical biology, where an iminophosphorane intermediate reacts with an electrophile to form a stable amide bond. wikipedia.org

Cross-Coupling Methodologies Involving this compound and its Precursors

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have found widespread application in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for Arylation of Polychlorinated Pyridines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

The Suzuki-Miyaura reaction has been successfully applied to the arylation of polychlorinated pyridines. researchgate.net The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

For polychlorinated pyridines, the site-selectivity of the Suzuki-Miyaura coupling is a key consideration. As mentioned earlier, the α-positions (2 and 6) are generally more reactive than the β-positions (3 and 5). researchgate.net This allows for controlled, stepwise arylation of these substrates. For example, the reaction of 2,3,5,6-tetrachloropyridine can be controlled to produce mono-, di-, tri-, or tetra-arylated products. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling of Polychlorinated Pyridines

| Starting Material | Boronic Acid/Ester | Product | Catalyst System | Reference |

| Pentachloropyridine | Arylboronic acid (2 equiv.) | 2,6-Diaryl-3,4,5-trichloropyridine | Not specified | researchgate.net |

| Pentachloropyridine | Arylboronic acid (1 equiv.) | 2-Aryl-3,4,5,6-tetrachloropyridine | Not specified | researchgate.net |

| 2,3,5,6-Tetrachloropyridine | Arylboronic acid | Mono-, di-, tri-, and tetraarylated pyridines | Pd₂(dba)₃ | researchgate.net |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | 2-Chloro-6-heptylpyridine | FcPPh₂/Pd₂(dba)₃ | acs.org |

Palladium-Catalyzed Reactions

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed cross-coupling reactions are utilized for the functionalization of chlorinated pyridines. These reactions offer a broad scope for introducing diverse substituents onto the pyridine ring.

The Sonogashira coupling, for instance, is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. scirp.org This reaction has been used to synthesize 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines. scirp.org The typical catalyst system involves a palladium source, such as Pd(CF₃COO)₂, a phosphine ligand like PPh₃, and a copper(I) co-catalyst. scirp.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce amino groups onto the pyridine ring.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. The reactivity of the C-Cl bond in chlorinated pyridines is lower than that of C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions. acs.org

Table 2: Overview of Palladium-Catalyzed Reactions on Halogenated Pyridines

| Reaction Name | Substrates | Product Type | Key Catalyst Components | Reference |

| Suzuki-Miyaura Coupling | Polychlorinated pyridines, Arylboronic acids | Arylated pyridines | Pd(0) or Pd(II) catalyst, Ligand, Base | researchgate.netacs.org |

| Sonogashira Coupling | 3-Halogen-2-aminopyridines, Terminal alkynes | 2-Amino-3-alkynylpyridines | Pd catalyst, Phosphine ligand, Cu(I) co-catalyst | scirp.org |

| Heck Coupling | o-Alkynylanilines, Alkenes | Dehydrotryptophan derivatives | PdCl₂(PPh₃)₂ | nih.gov |

Redox Chemistry of this compound and its Functional Groups

The redox chemistry of this compound is characterized by the interplay of its electron-donating amino group and the strongly electron-withdrawing tetrachlorinated pyridine ring. This unique combination of substituents dictates the compound's susceptibility to oxidation and reduction, with each process targeting a different part of the molecule.

Oxidation of the Amino Group:

The amino group attached to an aromatic ring is known to be susceptible to oxidation. In the case of aminopyridines, the oxidation process typically involves the amino nitrogen. Mechanistic studies on simpler aminopyridines, such as 3-aminopyridine, have shown that oxidation can proceed via a nucleophilic attack of the amino nitrogen on an oxidizing agent. researchgate.net This process leads to the formation of various oxidation products, depending on the reaction conditions and the oxidant used.

The oxidation potential of the amino group is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.gov In this compound, the four chlorine atoms act as strong electron-withdrawing groups, which would be expected to increase the oxidation potential of the amino group, making it more resistant to oxidation compared to unsubstituted aminopyridines.

Interactive Data Table: General Effect of Substituents on Redox Potentials of Pyridine Derivatives

| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential |

| Electron-Donating (e.g., -NH2, -CH3) | Decreases (Easier to Oxidize) | Decreases (Harder to Reduce) |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Increases (Harder to Oxidize) | Increases (Easier to Reduce) |

This table provides a generalized summary based on established principles of physical organic chemistry.

Reduction of the Polychlorinated Pyridine Ring:

The pyridine ring itself is an electron-deficient system, and this deficiency is markedly amplified by the presence of four chlorine atoms. Polychlorinated aromatic compounds are known to undergo reductive dechlorination, a process where a chlorine atom is replaced by a hydrogen atom. This reaction is a key pathway in the environmental degradation of many chlorinated pollutants and can also be achieved through electrochemical methods.

The reduction of the tetrachlorinated ring in this compound would involve the stepwise removal of chlorine atoms. The reduction potentials for such processes are influenced by the number and position of the chlorine atoms. Generally, a higher degree of chlorination leads to a more facile reduction (a more positive reduction potential). The amino group, being electron-donating, would slightly counteract the electron-withdrawing effect of the chlorine atoms, potentially making the reduction of the ring slightly more difficult compared to a non-aminated tetrachloropyridine. However, the overwhelming electronic effect of the four chlorine atoms would still render the ring susceptible to reduction.

Mechanistic Considerations:

It is important to note that direct experimental data, such as cyclic voltammetry studies, for this compound are not widely available in the public domain. Therefore, the detailed mechanistic pathways and precise redox potentials remain a subject for future experimental and computational investigation. Such studies would be invaluable in fully elucidating the complex and fascinating redox chemistry of this highly functionalized heterocyclic compound.

Advanced Spectroscopic and Structural Elucidation Techniques in 3 Amino 2,4,5,6 Tetrachloropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-2,4,5,6-tetrachloropyridine, ¹H NMR and ¹³C NMR would provide crucial data for confirming its structure and differentiating it from other isomers.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. For this compound, the primary amine (-NH₂) group would be expected to produce a characteristic signal. The chemical shift of this signal (its position on the spectrum) would be influenced by factors such as the solvent used and concentration. The pyridine (B92270) ring itself has no protons directly attached to its carbon atoms, as they have all been substituted with chlorine atoms.

¹³C NMR spectroscopy would be more informative for the core structure. It would be expected to show five distinct signals, one for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be heavily influenced by the attached substituents (chlorine atoms, the amino group, and the ring nitrogen), allowing for assignment to each position on the ring. For instance, the carbon atom bonded to the amino group (C-3) would resonate in a different region compared to the four carbons bonded to chlorine atoms (C-2, C-4, C-5, C-6).

Table 1: Illustrative ¹³C NMR Data for this compound (Note: These are hypothetical values for illustrative purposes only.)

| Carbon Atom Position | Expected Chemical Shift Range (ppm) | Rationale |

| C-2 | 145 - 155 | Influenced by adjacent ring nitrogen and chlorine substituent. |

| C-3 | 135 - 145 | Shielded by the amino group relative to other carbons. |

| C-4 | 125 - 135 | Influenced by chlorine substituent. |

| C-5 | 120 - 130 | Influenced by chlorine substituent. |

| C-6 | 140 - 150 | Influenced by adjacent ring nitrogen and chlorine substituent. |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Isotopic Studies

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions. For this compound, its primary use would be to confirm the molecular weight and to analyze the characteristic isotopic pattern produced by the four chlorine atoms. The molecular formula is C₅H₂Cl₄N₂. alfa-chemistry.com

The molecular weight of the most common isotopic form (using ¹H, ¹²C, ¹⁴N, and ³⁵Cl) is approximately 229.89 g/mol . However, chlorine has two abundant stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). The presence of four chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion (M⁺). This cluster would appear at m/z values corresponding to combinations of these isotopes (e.g., M, M+2, M+4, M+6, M+8), with relative intensities that are predictable based on isotopic abundances. Observing this specific pattern provides definitive evidence for the presence of four chlorine atoms.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₅H₂Cl₄N₂) (Note: Intensities are relative to the most abundant peak in the cluster.)

| Ion (Isotopic Composition) | Mass-to-Charge (m/z) | Relative Intensity (%) |

| [M]⁺ (4 x ³⁵Cl) | ~230 | 100.0 |

| [M+2]⁺ (3 x ³⁵Cl, 1 x ³⁷Cl) | ~232 | 131.9 |

| [M+4]⁺ (2 x ³⁵Cl, 2 x ³⁷Cl) | ~234 | 65.0 |

| [M+6]⁺ (1 x ³⁵Cl, 3 x ³⁷Cl) | ~236 | 14.3 |

| [M+8]⁺ (4 x ³⁷Cl) | ~238 | 1.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino group (N-H) and the carbon-chlorine (C-Cl) bonds, as well as vibrations from the pyridine ring itself.

Key expected features would include:

N-H Stretching: The primary amine group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=C and C=N Stretching: The aromatic pyridine ring would exhibit several absorption bands in the 1400-1600 cm⁻¹ region.

While no specific IR spectrum for this compound is available in peer-reviewed literature, the expected absorption bands provide a basis for its identification.

Table 3: Expected Infrared Absorption Frequencies for this compound (Note: These are general ranges and for illustrative purposes.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond Type |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amine (N-H) |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Pyridine Ring |

| N-H Bending | 1580 - 1650 | Amine (N-H) |

| C-Cl Stretch | 600 - 800 | Carbon-Chlorine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-N, C-Cl, N-H).

Bond Angles: The angles formed between three connected atoms, defining the geometry of the pyridine ring and the amino group.

Torsional Angles: The angles describing the rotation around bonds, which would confirm the planarity of the pyridine ring.

Unit Cell Parameters: The dimensions of the repeating unit in the crystal lattice.

Intermolecular Interactions: Details on how molecules pack together in the crystal, including any hydrogen bonding involving the amino group and nitrogen atoms of adjacent molecules.

Currently, there are no published crystal structures for this compound in crystallographic databases. Such a study would be invaluable for confirming the atomic connectivity and providing insight into its solid-state properties.

Computational Chemistry and Theoretical Investigations of 3 Amino 2,4,5,6 Tetrachloropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For pyridine (B92270) derivatives, these calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.

Methods like the Artificial Force Induced Reaction (AFIR) can be used for the automated exploration of reaction paths, which is crucial for predicting reactivity and discovering new synthetic routes. scienceopen.comresearchgate.net Such methods systematically search for stable structures and the transition states that connect them, creating a comprehensive reaction path network. scienceopen.com The analysis of this network can predict reaction outcomes, such as product yields under different temperature conditions. researchgate.net

For complex molecules, understanding the electronic transitions is key. Quantum-chemical calculations are employed to determine electronic state energy values, oscillator strengths, and the character of molecular orbitals involved in electronic transitions, such as those observed in UV-Visible absorption spectra. nih.gov For donor-acceptor systems, these calculations can distinguish between local excitations and intramolecular charge transfer (ICT) transitions. nih.gov For instance, in some donor-acceptor substituted biphenyl (B1667301) derivatives, the lowest energy transition (S0→S1) was found not to have a charge transfer character, while the S0→S2 transition did. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com For 2,3-Dichloropyridine, a related compound, the calculated HOMO-LUMO gap is 5.75 eV, indicating its chemical reactivity. scholarsresearchlibrary.com The distribution of these orbitals across the molecule highlights the likely sites for electrophilic and nucleophilic attack. In 2,3-Dichloropyridine, the HOMO is distributed over the entire molecule, while the LUMO is concentrated mainly on the pyridine ring. scholarsresearchlibrary.com

Table 1: Key Parameters from Quantum Chemical Calculations for Related Pyridine Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|

Note: Data for 3-Amino-2,4,5,6-tetrachloropyridine is not explicitly available in the searched literature; the table shows data for a related compound to illustrate the type of information generated.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Conformations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying the reaction mechanisms and conformational landscapes of molecules like this compound.

DFT calculations are instrumental in determining the optimized geometry of molecules, corresponding to the minimum energy structure. scholarsresearchlibrary.com For pyridine derivatives, DFT can elucidate how substituents affect the geometry of the pyridine ring. The presence of both an amino group (electron-donating) and chloro atoms (electron-withdrawing) in this compound suggests a complex interplay of electronic effects that DFT can effectively model. These calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm structural assignments. scholarsresearchlibrary.com

In the study of reaction mechanisms, DFT is used to locate transition states and calculate activation barriers, providing a quantitative understanding of reaction kinetics. For aminopyridine derivatives, which can undergo electrophilic and nucleophilic reactions, DFT can identify the most probable reaction sites. nih.gov The amino group (NH2) typically acts as a nucleophilic center, while the carbon atom of a cyano group, if present, is susceptible to electrophilic attack. nih.gov DFT calculations, combined with analyses like Molecular Electrostatic Potential (MEP) maps, can visualize the electron-rich and electron-poor regions of a molecule, guiding the prediction of reaction pathways. researchgate.net

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. These models are essential in drug discovery and environmental science for predicting the properties of new compounds. While specific QSAR models for this compound were not found, numerous studies have been conducted on related aminopyridine and chloropyridine derivatives. nih.govnih.gov

QSAR studies on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases have been developed to understand the structural requirements for their activity. nih.gov These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The quality of a QSAR model is assessed by its statistical significance, often indicated by a high correlation coefficient (r² or R²) and good predictive ability, validated through cross-validation (Q²) and external test sets. nih.govnih.gov

For a series of dihydropyridine (B1217469) and hydroquinoline derivatives, QSAR models have linked their COX-2 inhibitory activity to specific descriptors like the highest eigenvalue of the Burden matrix (BEHm6), a signal-unweighted Moriguchi descriptor (Mor03u), and the mean information content on the vertex degree equality (IVDE). nih.gov Similarly, models for pyridazine (B1198779) corrosion inhibitors have been developed using descriptors calculated via DFT and other software, which are then used to build predictive models using multiple linear regression (MLR) or artificial neural networks (ANN). kfupm.edu.sa

Table 2: Examples of Descriptors Used in QSAR Models for Pyridine Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Relevance in Modeling |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity, interaction with biological targets |

| Topological | Burden Matrix Eigenvalues (BEHm) | Molecular branching and shape | Steric interactions, accessibility to active sites |

| Constitutional | Molecular Weight (MW) | Size of the molecule | Pharmacokinetics, transport properties |

| Physicochemical | LogP | Lipophilicity/hydrophobicity | Membrane permeability, bioavailability |

| Pharmacophore | Donor/Acceptor Features | Hydrogen bonding capacity | Specific interactions with receptor sites nih.gov |

These models for related compounds indicate that electronic, steric, and hydrophobic properties are key determinants of the biological activity of pyridine derivatives. Such approaches could be applied to this compound to predict its potential biological activities or toxicological profile.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes and intermolecular interactions, such as how a molecule like this compound would interact with a solvent, a biological macromolecule like a protein or DNA, or other molecules.

These simulations can provide valuable insights into:

Solvation: How the molecule is surrounded by solvent molecules and the nature of the hydrogen bonds or other non-covalent interactions formed.

Binding to Biological Targets: If docked into the active site of a protein, MD simulations can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the free energy of binding. This is crucial for understanding the mechanism of action for bioactive compounds.

Conformational Dynamics: MD can explore the conformational landscape of the molecule in a dynamic environment, revealing how its shape fluctuates and how these changes might be influenced by its surroundings.

Aggregation: Simulations can model how multiple molecules of the compound might interact with each other in solution, potentially forming aggregates or clusters.

For a molecule like this compound, MD simulations could be used to understand its interaction with biological membranes, its stability in different environments, and its potential to bind to specific protein targets, thereby guiding further experimental research.

Applications of 3 Amino 2,4,5,6 Tetrachloropyridine in Chemical Synthesis

Versatile Building Block for Complex Organic Molecules

The structural framework of 3-Amino-2,4,5,6-tetrachloropyridine, characterized by its polychlorinated and amino-substituted pyridine (B92270) ring, establishes it as a versatile building block in organic synthesis. synquestlabs.comguidechem.com Chemists utilize such densely functionalized heterocyclic compounds to construct more complex molecular architectures. The presence of multiple chlorine atoms allows for a variety of chemical transformations, enabling the introduction of different functional groups into a target molecule. a2bchem.com

The aminopyridine motif is particularly prevalent in biologically active scaffolds like piperidines, which are common in many FDA-approved drugs. nih.gov The synthesis of substituted 3-aminotetrahydropyridines, for example, highlights the strategic importance of the aminopyridine core in creating molecules with potential medicinal value. nih.gov Similarly, other nitrogen-rich heterocyclic systems, such as 3,6-bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine, are recognized as valuable bifunctional building blocks for synthesizing linear oligoheterocycles, underscoring a broader chemical principle where highly substituted heterocycles are key starting materials. researchgate.net The reactivity of chlorinated pyridine derivatives makes them essential intermediates for producing a range of desired products. google.com

Intermediates in Agrochemical Synthesis

Chlorinated pyridine derivatives are foundational to the modern agrochemical industry, serving as critical intermediates in the synthesis of numerous herbicides and pesticides. google.comchempanda.com The specific substitution pattern of compounds like this compound is instrumental in developing effective crop protection agents. chemimpex.comchemicalbook.com

A prominent example is the synthesis of picloram (B1677784), a systemic herbicide used for controlling woody plants and broad-leaved weeds. nih.gov Picloram, chemically known as 4-amino-3,5,6-trichloropicolinic acid, is structurally similar to the target compound and is synthesized from α-picoline through processes involving chlorination and amination. nih.govwho.int The development of newer synthetic auxin herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen, further demonstrates the continued importance of substituted picolinic acids derived from chlorinated pyridines. nih.gov

Another significant agrochemical, nitrapyrin, is used as a nitrification inhibitor to improve nitrogen fertilizer efficiency in soil. wikipedia.orgnih.gov While not an aminopyridine, its synthesis involves the chlorination of a pyridine derivative, showcasing the importance of this chemical process in producing valuable agricultural products. wikipedia.orgchemicalbook.com The broad utility of chlorinated and fluorinated methylpyridines extends to the production of major insecticides like imidacloprid (B1192907) and acetamiprid, and fungicides such as fluazinam. agropages.com

Table 1: Examples of Agrochemicals Derived from Chlorinated Pyridine Intermediates

| Agrochemical | Chemical Name | Application | Structural Class |

| Picloram | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | Systemic Herbicide nih.gov | Chlorinated Aminopyridine nih.gov |

| Nitrapyrin | 2-Chloro-6-(trichloromethyl)pyridine | Nitrification Inhibitor wikipedia.org | Chlorinated Pyridine wikipedia.org |

| Clopyralid | 3,6-Dichloro-2-pyridinecarboxylic acid | Herbicide | Chlorinated Pyridine |

| Florpyrauxifen | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate | Herbicide nih.gov | Substituted Picolinic Acid nih.gov |

| Imidacloprid | (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine | Insecticide agropages.com | Chlorinated Pyridine agropages.com |

Precursors for Pharmaceutical Compounds

The utility of chlorinated pyridines extends significantly into the pharmaceutical sector, where they serve as precursors for a wide range of therapeutic agents. chemimpex.comnih.gov More than 250 drugs approved by the FDA contain chlorine, and a substantial portion of these rely on chlorine chemistry for their synthesis. nih.gov The unique electronic properties conferred by chlorine atoms can enhance the efficacy and metabolic stability of drug molecules.

For instance, 2-chloropyridine (B119429) is a key starting material for producing antihistamines, such as chlorphenamine and pheniramine, and antiarrhythmic drugs like disopyramide. chempanda.comwikipedia.org In these syntheses, the chlorine atom acts as a leaving group, displaced by other nucleophiles to build the final drug structure. wikipedia.org Similarly, 3-Amino-4-chloropyridine is a crucial intermediate for pharmaceuticals targeting infections and neurological disorders. chemimpex.com The synthesis of analogues of Nevirapine, a reverse transcriptase inhibitor used in HIV treatment, has been achieved using 3-amino-chloro-substituted isoquinolines, demonstrating the value of this structural motif in medicinal chemistry. researchgate.net

Table 2: Examples of Pharmaceuticals Synthesized from Chlorinated Pyridine Precursors

| Pharmaceutical | Therapeutic Class | Precursor Type |

| Disopyramide | Antiarrhythmic wikipedia.org | 2-Chloropyridine wikipedia.org |

| Chlorphenamine | Antihistamine wikipedia.org | 2-Chloropyridine wikipedia.org |

| Pheniramine | Antihistamine chempanda.com | 2-Chloropyridine chempanda.com |

| Nevirapine Analogue | Anti-HIV Agent researchgate.net | 3-Amino-chloro-isoquinoline researchgate.net |

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal ions. The introduction of chlorine atoms onto the pyridine ring, as seen in this compound, modifies the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Research has shown that pyridine derivatives form stable complexes with various elements, including halogens. For example, pyridine can react with chlorine to form pyridine-chlorine complexes and bis(pyridine)chloronium(I) cations, which have been structurally characterized. rsc.org Theoretical studies have explored the nature of the bonding and substituent effects in the interaction between pyridine derivatives and atomic chlorine. acs.org The ability of pyridine-type molecules to act as ligands is central to the field of crystal engineering and the development of new catalysts. mdpi.com The specific electronic and steric environment created by the tetrachlorinated and amino-substituted ring of the title compound makes it a candidate for designing ligands with tailored properties for specific catalytic or material applications.

Material Science Applications for Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives are not only intermediates for bioactive compounds but also valuable components in material science. a2bchem.comchemimpex.com Their incorporation into polymers and other materials can impart desirable properties such as enhanced durability and resistance to environmental degradation. chemimpex.com

For example, compounds like 3-Amino-4-chloropyridine are used in the production of specialty polymers and coatings. chemimpex.com The strategic placement of chlorine atoms on the pyridine ring, as found in 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, can manipulate molecular interactions and structural features. a2bchem.com This allows for the design of advanced materials with customized characteristics. a2bchem.com Furthermore, the chromophoric nature of the pyridine ring means that its derivatives, including chlorinated ones, can be used as precursors in the synthesis of dyes and pigments. chemimpex.com

Biological Activity and Pharmacological Research of 3 Amino 2,4,5,6 Tetrachloropyridine Analogs

Investigations into Potential Anticancer Activities and Molecular Targets

The pyridine (B92270) scaffold is a prevalent feature in numerous anticancer drugs, and various substituted pyridine derivatives have been extensively studied for their potential as anticancer agents. nih.govmdpi.com The presence of an amino group and chlorine substituents on the pyridine ring can modulate this activity.

Several studies have highlighted the anticancer potential of amino-substituted heterocyclic compounds. For example, two series of compounds featuring a 3-amino-1,2,4-triazole scaffold were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. nih.gov The results indicated that the 3-amino-1,2,4-triazole core was crucial for the observed activity. nih.gov Furthermore, new 1,2,3-triazole-amino acid conjugates have been synthesized and shown to exhibit significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com

Thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the pyridine core of the target compound, have also been a focus of anticancer research. A newly synthesized thieno[2,3-b]pyridine compound was found to lower the cancer stem cell fraction and induce a metabolic shift from lipid to glucose metabolism in breast cancer cells. nih.gov Additionally, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored, with in silico experiments suggesting that the resulting polyheterocyclic compounds could be promising candidates for inhibiting acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src), both of which are relevant targets in cancer therapy. nih.gov

Neurotoxicological Mechanisms of Polychlorinated Pyridines and Related Compounds

Polychlorinated aromatic compounds, a class that includes polychlorinated pyridines, are known for their potential neurotoxic effects. The mechanisms underlying this neurotoxicity are complex and can involve interference with hormonal systems, disruption of cellular signaling, induction of oxidative stress, and alteration of neurotransmitter systems.

Interference with Thyroid Hormone Homeostasis

Organochlorine compounds, due to their structural similarity to thyroid hormones (T3 and T4), have the potential to disrupt the endocrine system. nih.gov They can interfere with the synthesis, transport, and metabolism of thyroid hormones, which are crucial for normal brain development and function. nih.govnih.gov

Epidemiological studies have shown associations between exposure to certain organochlorine pesticides and altered thyroid hormone levels in both pregnant women and newborns. nih.gov These pesticides may act as thyroid disruptors by affecting the hypothalamus-pituitary-thyroid (HPT) axis at various levels, including central regulation, iodine uptake, and hormone production and distribution. nih.gov Although these studies focus on organochlorine pesticides rather than polychlorinated pyridines specifically, the shared chemical features suggest a potential for similar endocrine-disrupting activities.

Modulation of Neuronal Calcium Signals and Ion Channels

Calcium is a critical second messenger in neurons, playing a vital role in processes such as neurotransmitter release and signal transduction. nih.gov The dysregulation of neuronal calcium signaling is a known mechanism of neurotoxicity for various environmental contaminants.

L-glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, are permeable to calcium ions. nih.gov The influx of calcium through these channels is essential for normal synaptic function but can lead to excitotoxicity and neuronal cell death when excessive. While direct evidence for the effect of 3-Amino-2,4,5,6-tetrachloropyridine on neuronal calcium signaling is lacking, the general principle of neurotoxicity via disruption of calcium homeostasis by chlorinated organic compounds warrants investigation for this specific molecule.

Oxidative Stress Induction in Biological Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a common pathway for cellular damage induced by toxic compounds.

The metabolism of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to undergo oxidative dimerization, indicating the involvement of oxidative processes. nih.gov While this study focused on synthetic applications, it highlights the susceptibility of such amino-substituted heterocyclic systems to oxidation. In a biological context, such oxidative processes could lead to the generation of ROS, contributing to cellular damage and toxicity.

Altered Neurotransmitter Signaling

The proper functioning of the nervous system relies on the precise regulation of neurotransmitter signaling. Amino acids themselves play crucial roles as neurotransmitters or as precursors to neurotransmitters. nih.gov For instance, L-glutamate is the main excitatory neurotransmitter, while γ-aminobutyric acid (GABA), synthesized from glutamate, is the major inhibitory neurotransmitter in the brain. nih.gov Any compound that interferes with the synthesis, release, reception, or degradation of these neurotransmitters can have profound effects on neuronal function. The structural similarity of this compound to endogenous signaling molecules suggests a potential for interaction with neurotransmitter systems, although specific research in this area is needed.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of pyridine derivatives is intricately linked to the nature, position, and number of substituents on the pyridine ring. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles derived from studies on related aminopyridine and chlorinated pyridine analogs can provide valuable insights.

The presence of an amino group on the pyridine ring is a key determinant of biological activity. The basicity of the ring nitrogen and the exocyclic amino group can influence interactions with biological targets. researchgate.net The position of the amino group is also critical; for instance, 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) exhibit different pharmacological profiles. researchgate.net

Chlorination of the pyridine ring further modulates its biological properties. In some instances, the presence of halogen atoms, such as chlorine, has been associated with a decrease in the antiproliferative activity of pyridine derivatives when compared to analogs with other functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or carbonyl (-C=O). nih.gov Conversely, for other biological targets, chlorination can be a critical feature for potency. For example, the substitution of phenyl groups with pyridyl groups, which can be further chlorinated, has been shown to impact the anti-tuberculosis activity of certain compounds. mdpi.com

The dense chlorination pattern in this compound, combined with the presence of the amino group at the 3-position, suggests a unique electronic and steric profile that would significantly influence its interaction with biological macromolecules. The electron-withdrawing nature of the four chlorine atoms would substantially reduce the basicity of the pyridine nitrogen, potentially altering its binding characteristics compared to less chlorinated or non-chlorinated aminopyridines.

A study on the antiproliferative activity of various pyridine derivatives against different cancer cell lines highlighted that the inclusion of halogen atoms could lead to lower activity compared to derivatives with other substituents. nih.gov The table below summarizes the findings for a selection of pyridine derivatives, illustrating the impact of different substitution patterns on their biological effect.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyridine with -OMe groups | Various | Lower | nih.gov |

| Pyridine with -OH groups | Various | Lower | nih.gov |

| Pyridine with Halogen atoms (Br, Cl, F) | Various | Higher | nih.gov |

| Pyridine with bulky groups | Various | Higher | nih.gov |

This table illustrates general trends observed in a study of pyridine derivatives and is not specific to this compound.

Genotoxicity Assessments and Mutagenic Potential

The genotoxicity and mutagenic potential of aminopyridine and chlorinated pyridine analogs have been the subject of several investigations. These studies provide a framework for understanding the potential risks associated with this compound, although direct testing on this specific compound is not widely reported.

Studies on aminopyridines have shown that the position of the amino group can influence mutagenicity. For example, some pyridine-carbohydroxamic acid derivatives have demonstrated mutagenic activity in Salmonella typhimurium strains TA98 and TA100. nih.gov Specifically, pyridine-2-carbohydroxamic acid was identified as a potent mutagen among the tested pyridine derivatives. nih.gov

The genotoxicity of polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), has been linked to their metabolic activation, which can lead to the formation of reactive metabolites that damage DNA. nih.gov While structurally different, this principle of metabolic activation leading to genotoxicity could be relevant for highly chlorinated pyridines.

The following table summarizes genotoxicity data for some related pyridine compounds.

| Compound | Test System | Result | Reference |

| Pyridine-2-carbohydroxamic acid | Salmonella typhimurium TA100/TA98 | Mutagenic | nih.gov |

| 2-Chloropyridine (B119429) | Cultured human lymphocytes | Genotoxic at 100 µg/ml | nih.gov |

| Pyridine | Mouse micronucleus test | No chromosomal damage observed |

This table provides examples of genotoxicity data for related pyridine compounds and does not represent data for this compound.

Given the high degree of chlorination and the presence of an amino group, a thorough evaluation of the genotoxic and mutagenic potential of this compound and its metabolites would be necessary to fully characterize its toxicological profile.

Future Research Directions and Emerging Paradigms for 3 Amino 2,4,5,6 Tetrachloropyridine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. unibo.it Future research on 3-Amino-2,4,5,6-tetrachloropyridine will increasingly focus on the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on multi-step procedures involving chlorinated pyridines, which can generate significant hazardous waste. chemicalbook.com Green chemistry principles offer a roadmap for innovation in this area. unibo.it Key areas of exploration will likely include:

Catalytic C-H Amination: Direct amination of a tetrachloropyridine precursor would represent a significant improvement in atom economy by avoiding the need for pre-functionalized starting materials. Research into efficient and selective catalysts for this transformation will be crucial.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher yields and purity. Adapting existing synthetic methods or developing new ones for flow synthesis will be a key research avenue.

Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the synthesis. rsc.org Research will focus on identifying solvents that are effective for the specific reaction steps while being recyclable and having low toxicity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. The discovery and engineering of enzymes capable of acting on highly chlorinated pyridine (B92270) rings will be a long-term but highly rewarding goal.

An example of a greener approach could involve a one-pot, multi-component reaction under microwave irradiation, which has been shown to be effective for the synthesis of other pyridine derivatives, offering shorter reaction times and improved yields. nih.gov

Exploration of New Chemical Transformations and Derivatizations

The reactivity of the amino group and the four chlorine atoms on the pyridine ring of this compound offers a rich landscape for chemical exploration. Future research will move beyond simple modifications to uncover novel transformations and generate diverse libraries of derivatives with unique properties.

The amino group serves as a versatile handle for a variety of chemical modifications. Derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to enhance the detection of related compounds in analytical settings. nih.gov Future work could explore a broader range of derivatizing agents to modulate the compound's physicochemical properties for specific applications.

Key areas for future investigation include:

Cross-Coupling Reactions: The chlorine atoms are susceptible to substitution via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, leading to novel molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): While challenging on a highly electron-deficient ring, selective SNAr reactions could be achieved under specific conditions, allowing for the introduction of other functional groups.

Cyclization Reactions: The amino group can participate in cyclization reactions with suitable bifunctional reagents to construct fused heterocyclic systems, a common strategy for developing biologically active molecules.

Polymerization: The amino group could be used as a monomer or a functional group to be incorporated into polymers, potentially leading to materials with interesting electronic or thermal properties.

The derivatization of the amino group is a critical step in many applications. For instance, in the analysis of amino acids, derivatization is used to improve their chromatographic behavior and detection sensitivity.

| Derivatization Approach | Potential Outcome |

| N-Acylation | Introduction of various acyl groups to modify lipophilicity and electronic properties. |

| N-Alkylation | Attachment of alkyl chains to tune solubility and steric hindrance. |

| Schiff Base Formation | Reaction with aldehydes and ketones to form imines, which can be further modified. |

In-depth Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which this compound interacts with biological systems is paramount for both harnessing its potential beneficial effects and mitigating any adverse consequences. While toxicological data for the parent compound, 2,3,5,6-tetrachloropyridine (B1294921), suggests a low order of acute toxicity, the introduction of the amino group can significantly alter its biological activity. tera.org

Future research should focus on:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or other biomolecules that this compound and its derivatives bind to within a cell.

Enzyme Inhibition Studies: A related compound, 4-Amino-3,5,6-trichloropicolinic acid, is known to act as a herbicide by inhibiting pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. biosynth.com Investigating whether this compound exhibits similar inhibitory activity against a panel of enzymes is a critical area of inquiry.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological targets will provide invaluable atomic-level insights into the binding mode and the key interactions that drive its activity.

Cellular Pathway Analysis: Employing systems biology approaches, such as transcriptomics and metabolomics, to understand the broader cellular pathways that are perturbed upon exposure to the compound.

These in-depth mechanistic studies will be crucial for the rational design of new derivatives with enhanced potency and selectivity for desired biological targets, while minimizing off-target effects.

Advanced Environmental Risk Assessment and Remediation Strategies

The widespread use of chlorinated compounds has raised concerns about their persistence and potential long-term effects on the environment. epa.gov A comprehensive understanding of the environmental fate and transport of this compound is essential for a thorough risk assessment. The environmental release of the related 2,3,5,6-tetrachloropyridine is considered low as it is primarily used as a chemical intermediate. oecd.org However, the amino-substituted compound may have different environmental behavior.

Future research in this area should include:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation under various environmental conditions (e.g., aerobic, anaerobic). Identifying microbial strains and enzymatic pathways capable of breaking down this compound is a key goal. nih.gov

Photodegradation Analysis: Determining the rate and products of photodegradation in water and soil to assess its persistence in the presence of sunlight. For 2,3,5,6-tetrachloropyridine, photodegradation is a major removal mechanism. oecd.org

Ecotoxicity Testing: Conducting comprehensive ecotoxicity studies on a range of organisms representing different trophic levels to determine the potential impact on ecosystems.

Development of Remediation Technologies: Exploring advanced remediation strategies for contaminated soil and water. This could include bioremediation approaches using specialized microorganisms, as well as phytoremediation, where plants are used to remove or degrade the contaminant. nih.govmdpi.com The use of materials like zero-valent iron in combination with clay has shown success in remediating soils contaminated with other chlorinated organic compounds. mountainscholar.org

A thorough environmental risk assessment will involve calculating the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC) to determine the risk quotient. roche.com

| Remediation Strategy | Description |

| Bioremediation | Use of microorganisms to break down the contaminant into less harmful substances. nih.gov |

| Phytoremediation | Use of plants to absorb, accumulate, and/or degrade the contaminant from soil or water. nih.gov |

| Chemical Oxidation/Reduction | Application of chemical reagents to transform the contaminant into a less toxic form. |

| Adsorption | Use of materials like activated carbon or biochar to bind the contaminant and prevent its migration. |

Integration of Artificial Intelligence and Machine Learning in Predictive Toxicology and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. jocpr.comnumberanalytics.com These computational tools can accelerate the pace of discovery and provide valuable insights that would be difficult to obtain through traditional experimental approaches alone.

In the realm of predictive toxicology , ML models can be trained on large datasets of chemical structures and their associated toxicological data to predict the potential toxicity of new compounds. frontiersin.orgscitechnol.com This can help to prioritize the synthesis of compounds with a lower predicted risk and reduce the reliance on animal testing. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be significantly enhanced by ML algorithms. jocpr.com

For synthesis design , AI can play a crucial role in identifying novel and efficient synthetic routes. youtube.com By analyzing vast databases of chemical reactions, ML models can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose entirely new synthetic pathways. nih.govnih.govfigshare.com This can save significant time and resources in the laboratory by guiding chemists towards the most promising synthetic strategies.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Toxicology | Early identification of potential toxicological liabilities of new derivatives, guiding safer design. jocpr.com |

| QSAR Modeling | Prediction of biological activity based on chemical structure, aiding in the discovery of new applications. |

| Retrosynthesis Prediction | AI-powered tools can suggest synthetic pathways for novel derivatives, accelerating their synthesis. nih.gov |

| Reaction Outcome Prediction | Machine learning models can predict the yield and selectivity of reactions, optimizing synthetic protocols. rsc.org |

The application of these in silico methods will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the faster discovery of new derivatives with desirable properties and a more comprehensive understanding of their potential risks and benefits.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2,4,5,6-tetrachloropyridine, and how do reaction conditions influence yield and purity?

- Methodology : Begin with chlorination of pyridine derivatives followed by selective amination. For example, tetrachloropyridine intermediates can be synthesized via radical chlorination using Cl2 or SO2Cl2, followed by nucleophilic substitution with NH3/NH4OH under controlled pH and temperature. Optimize reaction time and stoichiometry to minimize side products like 4-amino isomers .

- Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and HPLC to assess purity (>97% as per commercial standards) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via TLC or GC-MS over 6–12 months. Note decomposition products (e.g., dechlorinated analogs) and correlate with storage guidelines from reagent catalogs (e.g., Kanto Reagents’ recommendations for halogenated amines) .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of tetrachloropyridines?

- Approach : Combine <sup>15</sup>N NMR to resolve amino group environments and X-ray crystallography for unambiguous structural confirmation. IR spectroscopy can differentiate NH2 stretching modes (e.g., 3350–3450 cm<sup>-1</sup>) from other functional groups .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Chlorine’s electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. Use computational methods (DFT) to map electron density distributions and predict reactive sites. Experimentally, employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands to mitigate steric hindrance from adjacent Cl groups .

Q. What strategies resolve contradictions in reported melting points (e.g., discrepancies between 122–123°C and higher values)?

- Analysis : Purify samples via recrystallization (e.g., ethanol/water mixtures) and verify via DSC. Contradictions may arise from polymorphic forms or residual solvents. Cross-reference with CAS registry data (mp: 2176-63-8) and independent replication .

Q. How does this compound interact with environmental surfaces, and what analytical methods detect its degradation products?

- Environmental Chemistry : Simulate indoor/outdoor surface interactions (e.g., silica, cellulose) using microspectroscopic imaging (AFM, ToF-SIMS). Track Cl<sup>−</sup> release via ion chromatography and identify intermediates (e.g., tri-/dichloropyridines) using HRMS .

Methodological Challenges

Designing a protocol for regioselective functionalization of this compound without dechlorination.

- Optimization : Employ low-temperature lithiation (e.g., LDA at −78°C) to generate transient intermediates for alkylation/acylation. Monitor reaction progress in situ via <sup>19</sup>F NMR if fluorinated reagents are used. Compare selectivity with DFT-predicted transition states .

Addressing discrepancies in HPLC retention times across laboratories.

- Standardization : Calibrate columns (C18 or phenyl-hexyl) using certified reference materials. Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer, pH 3.0) and validate with interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.